molecular formula C14H11ClO2 B156471 1-[4-(2-Chlorophenoxy)phenyl]ethanone CAS No. 129644-24-2

1-[4-(2-Chlorophenoxy)phenyl]ethanone

Cat. No.: B156471
CAS No.: 129644-24-2
M. Wt: 246.69 g/mol
InChI Key: KWDAQPLGCBVMSA-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)phenyl]ethanone is a substituted acetophenone derivative characterized by a 2-chlorophenoxy group attached to the para position of the phenyl ring linked to an acetyl group. For instance, 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (CAS: 119851-28-4) shares a similar backbone, differing in the substitution pattern of chlorine atoms on the phenoxy group . Such compounds are intermediates in synthesizing bioactive molecules, including antifungal agents and enzyme inhibitors.

Properties

CAS No.

129644-24-2

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

1-[4-(2-chlorophenoxy)phenyl]ethanone

InChI

InChI=1S/C14H11ClO2/c1-10(16)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)15/h2-9H,1H3

InChI Key

KWDAQPLGCBVMSA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl

Synonyms

1-[4-(2-CHLORO-PHENOXY)-PHENYL]-ETHANONE

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substitution pattern on the phenyl ring significantly influences physicochemical properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-{4-[(4-Chlorobenzyl)oxy]-2-hydroxyphenyl}-2-(4-chlorophenyl)ethanone 4-Chlorobenzyloxy, 2-hydroxy, 4-chlorophenyl C21H16Cl2O3 387.256 Antifungal activity; ChemSpider ID: 21499513
1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone 4-Chlorobenzyloxy, 3-methoxy C16H14ClO3 289.73 Intermediate in drug synthesis
2-[(4-Chlorophenyl)thio]-1-(2-hydroxyphenyl)ethanone 4-Chlorophenylthio, 2-hydroxy C14H11ClO2S 286.75 Antimicrobial potential
1-[4-(Quinolin-8-ylamino)phenyl]ethanone Quinolin-8-ylamino C17H14N2O 262.31 Precursor for antibacterial chalcones

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO2) enhance stability and reactivity in Claisen-Schmidt condensations, as seen in chalcone synthesis .
  • Hydroxy and methoxy groups improve solubility in polar solvents, critical for pharmacological applications .

Reactivity Trends :

  • Chlorophenoxy derivatives exhibit higher electrophilicity at the acetyl group, facilitating nucleophilic attacks in chalcone formation .
  • Piperazine- or quinoline-substituted analogs show enhanced bioactivity due to improved binding to biological targets .

Comparative Efficacy :

  • Chalcones from 1-[4-(1H-imidazol-1-yl)phenyl]ethanone show broader-spectrum antimicrobial activity compared to simpler acetophenones .
  • Pyridine derivatives like UDO exhibit in vitro efficacy against T. cruzi comparable to posaconazole, a clinically used antifungal .

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